STING agonist-8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

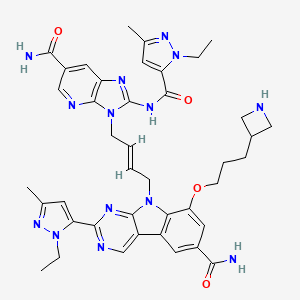

Molecular Formula |

C41H46N14O4 |

|---|---|

Molecular Weight |

798.9 g/mol |

IUPAC Name |

8-[3-(azetidin-3-yl)propoxy]-9-[(E)-4-[6-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]imidazo[4,5-b]pyridin-3-yl]but-2-enyl]-2-(2-ethyl-5-methylpyrazol-3-yl)pyrimido[4,5-b]indole-6-carboxamide |

InChI |

InChI=1S/C41H46N14O4/c1-5-54-31(14-23(3)50-54)37-45-22-29-28-16-26(35(42)56)18-33(59-13-9-10-25-19-44-20-25)34(28)52(38(29)48-37)11-7-8-12-53-39-30(17-27(21-46-39)36(43)57)47-41(53)49-40(58)32-15-24(4)51-55(32)6-2/h7-8,14-18,21-22,25,44H,5-6,9-13,19-20H2,1-4H3,(H2,42,56)(H2,43,57)(H,47,49,58)/b8-7+ |

InChI Key |

HXLLQIDDTRZWGW-BQYQJAHWSA-N |

Isomeric SMILES |

CCN1C(=CC(=N1)C)C2=NC=C3C4=C(C(=CC(=C4)C(=O)N)OCCCC5CNC5)N(C3=N2)C/C=C/CN6C7=C(C=C(C=N7)C(=O)N)N=C6NC(=O)C8=CC(=NN8CC)C |

Canonical SMILES |

CCN1C(=CC(=N1)C)C2=NC=C3C4=C(C(=CC(=C4)C(=O)N)OCCCC5CNC5)N(C3=N2)CC=CCN6C7=C(C=C(C=N7)C(=O)N)N=C6NC(=O)C8=CC(=NN8CC)C |

Origin of Product |

United States |

Foundational & Exploratory

STING agonist-8 mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of STING Agonist-8

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a danger signal that can originate from pathogens or damaged host cells.[1][2] Activation of STING initiates a potent downstream signaling cascade, leading to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines.[3][4] This, in turn, orchestrates a broad anti-pathogen and anti-tumor immune response.[5] Consequently, STING has emerged as a promising therapeutic target for cancer immunotherapy.

STING agonists are molecules designed to activate this pathway pharmacologically. This compound is a potent, non-cyclic dinucleotide (non-CDN) small molecule agonist of the STING protein. This document provides a detailed technical overview of its mechanism of action, supported by quantitative data and experimental methodologies.

Core Mechanism of Action: From Binding to Immune Activation

The mechanism of action of this compound can be dissected into a multi-step signaling cascade, beginning with its direct interaction with the STING protein and culminating in the activation of innate and adaptive immunity.

Binding and STING Dimer Conformational Change

Under basal conditions, STING exists as a dimer anchored to the membrane of the endoplasmic reticulum (ER). The activation process is initiated by the binding of an agonist to the ligand-binding domain (LBD) located in the C-terminal portion of the STING dimer.

This compound, like the endogenous ligand 2',3'-cGAMP, is believed to bind within the cleft of the STING dimer. This binding event induces a significant conformational change in the STING protein, causing the "lid" region of the LBD to close over the binding site. This conformational shift is the critical first step, triggering STING's activation and its subsequent translocation from the ER.

Translocation and Signaling Complex Assembly

Upon activation, the STING dimer traffics from the ER, through the ER-Golgi intermediate compartment (ERGIC), to the Golgi apparatus. This translocation is an essential step for downstream signaling, as it allows for the recruitment of key signaling proteins.

In the Golgi, the activated STING dimer serves as a scaffold for the assembly of a signaling complex. The primary protein recruited to this complex is the TANK-binding kinase 1 (TBK1).

Downstream Signaling: TBK1-IRF3 and NF-κB Pathways

The STING-TBK1 signaling complex initiates two major downstream pathways:

-

TBK1-IRF3 Axis: TBK1, once recruited to the STING complex, becomes activated and phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 molecules form homodimers, which then translocate into the nucleus. Inside the nucleus, the IRF3 dimers bind to Interferon-Stimulated Response Elements (ISREs) in the promoter regions of target genes, driving the transcription of type I interferons, most notably IFN-β.

-

NF-κB Pathway: In addition to activating TBK1, the STING signaling complex can also activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of NF-κB (IκBα), targeting it for degradation. This releases the Nuclear Factor kappa-B (NF-κB) transcription factor to translocate to the nucleus, where it promotes the transcription of a wide range of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, CCL5, and CXCL10.

Cellular and Systemic Effects

The secreted Type I IFNs and pro-inflammatory cytokines act in an autocrine and paracrine manner to initiate a robust immune response. Key cellular effects include:

-

Dendritic Cell (DC) Maturation: Type I IFNs are potent activators of DCs, enhancing their ability to process and present tumor antigens to T cells.

-

T Cell Priming and Recruitment: Activated DCs migrate to lymph nodes to prime naive CD8+ T cells, generating tumor-specific cytotoxic T lymphocytes (CTLs). Secreted chemokines, like CXCL9 and CXCL10, recruit these activated CTLs into the tumor microenvironment.

-

NK Cell Activation: The STING pathway also plays a role in activating Natural Killer (NK) cells, which contribute to direct tumor cell lysis.

-

Macrophage Polarization: STING activation can repolarize immunosuppressive M2-like tumor-associated macrophages (TAMs) towards a pro-inflammatory, anti-tumor M1 phenotype.

Collectively, these effects transform an immunologically "cold" or non-responsive tumor microenvironment into a "hot," T-cell-inflamed environment, rendering the tumor susceptible to immune-mediated destruction.

Quantitative Data

Quantitative assessment of a STING agonist's activity is crucial for its development. Key parameters include potency (EC50) and binding affinity (Kd).

Table 1: Biological Activity of this compound

| Parameter | Value | Cell Line | Assay Method | Reference |

| EC50 | 27 nM | THP1-Dual™ KI-hSTING-R232 | ISG-Luciferase Reporter Assay |

EC50 (Half-maximal effective concentration) represents the concentration of agonist that produces 50% of the maximal response.

Table 2: Comparative Binding Affinities of Known STING Ligands

| Ligand | STING Variant | Kd (Equilibrium Dissociation Constant) | Method | Reference |

| 2',3'-cGAMP (endogenous) | Human | 4.6 nM | Not Specified | |

| ADU-S100 (CDN agonist) | Human | Not Specified | In Clinical Trials | |

| diABZI (non-CDN agonist) | Human | Not Specified | Potent Agonist | |

| This compound | Human | Data Not Publicly Available | N/A | N/A |

A lower Kd value indicates a higher binding affinity between the ligand and the protein. The specific binding affinity for this compound has not been disclosed in the public domain.

Experimental Protocols for Characterization

The mechanism and potency of STING agonists like this compound are elucidated through a series of standardized in vitro and in vivo assays.

In Vitro Characterization

-

STING Activation Reporter Assays:

-

Objective: To quantify the potency (EC50) of the agonist in activating the STING pathway.

-

Methodology: Utilizes engineered cell lines, such as HEK293T or THP-1, that stably express human STING and a reporter gene (e.g., Firefly Luciferase or Secreted Embryonic Alkaline Phosphatase - SEAP) under the control of an IFN-stimulated response element (ISRE). Cells are incubated with serial dilutions of the STING agonist. Pathway activation leads to the expression of the reporter gene, which is quantified via a luminescence or colorimetric readout. The EC50 value is calculated from the resulting dose-response curve.

-

-

Cytokine Secretion Analysis:

-

Objective: To measure the production of key downstream cytokines and chemokines.

-

Methodology: Immune cells (e.g., human peripheral blood mononuclear cells (PBMCs) or mouse bone marrow-derived dendritic cells (BMDCs)) are treated with the STING agonist. After a defined incubation period (e.g., 24 hours), the cell culture supernatant is collected. The concentration of secreted cytokines and chemokines (e.g., IFN-β, TNF-α, IL-6, CXCL10) is measured using specific Enzyme-Linked Immunosorbent Assays (ELISA) or multiplex bead-based assays (e.g., Luminex).

-

-

Signaling Pathway Phosphorylation Analysis:

-

Objective: To confirm the activation of key downstream signaling nodes.

-

Methodology: Cells are treated with the STING agonist for short time points (e.g., 0, 30, 60, 120 minutes). Cell lysates are then prepared and analyzed by Western Blot. Antibodies specific to the phosphorylated forms of STING (on Ser366), TBK1, and IRF3 are used to detect the activation of these proteins.

-

In Vivo Efficacy

-

Syngeneic Mouse Tumor Models:

-

Objective: To evaluate the anti-tumor efficacy of the STING agonist in an immunocompetent host.

-

Methodology: A specific number of tumor cells (e.g., B16-F10 melanoma, MC38 colon adenocarcinoma) are implanted subcutaneously into mice. Once tumors are established, the STING agonist is administered, typically via intratumoral injection. Tumor growth is monitored over time using caliper measurements. Animal survival is also tracked. Efficacy is demonstrated by significant tumor growth inhibition or complete regression compared to vehicle-treated controls.

-

Conclusion

This compound is a potent activator of the STING pathway, functioning through a well-defined mechanism of action. By binding to and inducing a conformational change in the STING dimer, it triggers ER-to-Golgi translocation and the assembly of a signaling platform. This leads to the robust activation of the TBK1-IRF3 and NF-κB pathways, resulting in the production of Type I interferons and a broad array of pro-inflammatory cytokines. This orchestrated response effectively stimulates the innate and adaptive immune systems, promoting dendritic cell maturation, cytotoxic T cell priming and recruitment, and the remodeling of the tumor microenvironment to facilitate immune-mediated tumor destruction. The quantitative potency and mechanistic clarity of this compound underscore its potential as a valuable agent in the field of cancer immunotherapy.

References

- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 2. STING pathway agonism as a cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. williamscancerinstitute.com [williamscancerinstitute.com]

- 4. Unlocking the therapeutic potential of the STING signaling pathway in anti-tumor treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Unlocking the promise of systemic STING agonist for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure-Activity Relationship of Non-Cyclic Dinucleotide STING Agonists

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide provides a detailed overview of the structure-activity relationships (SAR) of key non-cyclic dinucleotide (non-CDN) STING (Stimulator of Interferon Genes) agonists. It includes quantitative data summarized in structured tables, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.

Introduction to STING and Non-Cyclic Dinucleotide Agonists

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA from pathogens or damaged host cells.[1][2] Activation of STING triggers a signaling cascade leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which in turn orchestrate a robust anti-pathogen and anti-tumor immune response.[1][3][4]

While natural STING agonists are cyclic dinucleotides (CDNs), their therapeutic development has been hampered by issues such as poor membrane permeability and rapid degradation. This has spurred the discovery and development of non-CDN small molecule STING agonists. These synthetic molecules can overcome the limitations of CDNs and have shown significant promise in preclinical models of cancer. This guide focuses on the SAR of several key classes of non-CDN STING agonists, including amidobenzimidazoles (e.g., diABZI), MSA-2, and SNX281.

STING Signaling Pathway

Upon binding of an agonist, STING undergoes a conformational change and translocates from the endoplasmic reticulum (ER) to the Golgi apparatus. This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which then phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I IFNs and other interferon-stimulated genes (ISGs).

Caption: The cGAS-STING signaling pathway activated by non-CDN agonists.

Structure-Activity Relationship (SAR) of Non-CDN STING Agonists

The following sections summarize the SAR for prominent classes of non-CDN STING agonists. The data is presented in tables to facilitate comparison of the biological activity of different analogs.

Amidobenzimidazole (ABZI) and Dimeric Amidobenzimidazole (diABZI) Derivatives

The amidobenzimidazole scaffold has been a fertile ground for the discovery of potent STING agonists. A key development in this series was the creation of dimeric compounds (diABZI), which take advantage of the dimeric nature of the STING protein to achieve high-affinity binding and potent activation.

Table 1: SAR of diABZI Analogs

| Compound | Structure/Modification | hSTING Binding IC50 (μM) | THP-1 ISG EC50 (μM) | mSTING ISG EC50 (μM) | Reference |

| diABZI (Compound 5) | Dimeric amidobenzimidazole | - | ~0.13 | ~3.0 | |

| Triazole 40 | Modification of the linker and terminal amido moiety of diABZI | - | 0.24 | 39.51 | |

| 16g | Monomeric amidobenzimidazole derivative | 0.82 | >50 | - | |

| 24b | Monomeric amidobenzimidazole derivative | 0.23 | 2.0 | - | |

| 24e | Monomeric amidobenzimidazole derivative | 0.18 | 1.1 | - |

Note: EC50 values can vary depending on the specific assay conditions and cell line used.

MSA-2 and its Analogs

MSA-2 is an orally available non-nucleotide STING agonist that activates STING through a unique mechanism where it forms a non-covalent dimer in the STING binding pocket. Covalently linked dimers of MSA-2 have been shown to be even more potent.

Table 2: SAR of MSA-2 and Related Compounds

| Compound | Description | hSTING (WT) EC50 (μM) | hSTING (HAQ) EC50 (μM) | Reference |

| MSA-2 | Non-covalent dimerizing agonist | 8.3 | 24 | |

| Covalent MSA-2 Dimer | Synthetically linked dimer of MSA-2 analog | ~0.008 (IFN-β secretion in THP-1 cells) | - |

SNX281

SNX281 is another systemically available small molecule STING agonist that also functions via a self-dimerizing mechanism within the STING binding site.

Table 3: Activity of SNX281

| Compound | hSTING Binding IC50 (μM) | THP-1 IRF Reporter EC50 (μM) | Reference |

| SNX281 | 4.1 | 1.1 (WT), 1.7 (HAQ) |

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of STING agonists. The following are representative protocols for key in vitro and in vivo assays.

In Vitro Cellular STING Activation Assay (THP1-Dual™ Lucia ISG Reporter Assay)

This assay is commonly used to measure the activation of the STING pathway by quantifying the activity of an interferon-stimulated gene (ISG) reporter.

Objective: To determine the EC50 of a test compound for STING activation in a human monocytic cell line.

Materials:

-

THP1-Dual™ Cells (InvivoGen)

-

Test compounds

-

2'3'-cGAMP (positive control)

-

Cell culture medium (RPMI 1640, 10% FBS, 1% Pen-Strep)

-

QUANTI-Luc™ (InvivoGen)

-

White, 96-well microplates

-

Luminometer

Procedure:

-

Seed THP1-Dual™ cells at a density of 100,000 cells per well in a 96-well plate and incubate overnight.

-

Prepare serial dilutions of the test compounds and the positive control (2'3'-cGAMP).

-

Add the diluted compounds to the cells and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

After incubation, transfer 20 µL of the cell culture supernatant to a white 96-well plate.

-

Add 50 µL of QUANTI-Luc™ reagent to each well and mix gently.

-

Immediately measure the luminescence using a luminometer.

-

Calculate the fold induction of the ISG reporter relative to the vehicle control and plot the dose-response curve to determine the EC50 value.

Caption: Workflow for the THP1-Dual™ Lucia ISG reporter assay.

STING Binding Assay (Competition with [3H]-cGAMP)

This assay measures the ability of a test compound to compete with a radiolabeled natural STING ligand for binding to the STING protein.

Objective: To determine the binding affinity (IC50) of a test compound for the STING protein.

Materials:

-

Recombinant human STING protein (C-terminal domain)

-

[3H]-2'3'-cGAMP (tritiated cGAMP)

-

Test compounds

-

Assay buffer (e.g., PBS)

-

Filter plates (e.g., 96-well glass fiber)

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

In a 96-well plate, combine the recombinant STING protein, a fixed concentration of [3H]-cGAMP, and serial dilutions of the test compound in the assay buffer.

-

Incubate the mixture at room temperature for 1-2 hours to allow binding to reach equilibrium.

-

Transfer the mixture to a filter plate and apply a vacuum to separate the protein-bound radioligand from the unbound radioligand.

-

Wash the filters with cold assay buffer to remove any remaining unbound radioligand.

-

Dry the filter plate and add scintillation fluid to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

Plot the percentage of inhibition of [3H]-cGAMP binding versus the concentration of the test compound to determine the IC50 value.

In Vivo Antitumor Efficacy Study (Syngeneic Mouse Tumor Model)

This type of study evaluates the therapeutic efficacy of a STING agonist in a mouse model with a competent immune system.

Objective: To assess the ability of a STING agonist to inhibit tumor growth and induce an anti-tumor immune response in vivo.

Materials:

-

Immunocompetent mice (e.g., C57BL/6 or BALB/c)

-

Syngeneic tumor cells (e.g., B16-F10 melanoma, CT26 colon carcinoma)

-

STING agonist formulation for in vivo administration (e.g., for intratumoral or systemic delivery)

-

Calipers for tumor measurement

-

Sterile syringes and needles

Procedure:

-

Subcutaneously implant a known number of tumor cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer the STING agonist according to the desired dosing schedule and route of administration (e.g., intratumoral injection every 3 days for 3 doses). The control group receives a vehicle control.

-

Measure the tumor volume with calipers every 2-3 days.

-

Monitor the mice for signs of toxicity and record their body weights.

-

At the end of the study, or when tumors reach a predetermined size, euthanize the mice and collect tumors and other tissues for further analysis (e.g., flow cytometry to analyze immune cell infiltration, cytokine analysis).

-

Plot the tumor growth curves for each group to evaluate the anti-tumor efficacy.

Caption: Workflow for an in vivo antitumor efficacy study.

Conclusion

The development of non-CDN STING agonists represents a significant advancement in the field of immuno-oncology. The structure-activity relationships of these compounds are complex, with small molecular modifications often leading to substantial changes in binding affinity, cellular potency, and species selectivity. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of new STING agonist candidates. Continued research into the SAR of novel chemical scaffolds will be crucial for the development of next-generation STING-based therapeutics with improved efficacy and safety profiles for the treatment of cancer and other diseases.

References

- 1. Design of amidobenzimidazole STING receptor agonists with systemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design, Synthesis, and Biological Evaluation of Amidobenzimidazole Derivatives as Stimulator of Interferon Genes (STING) Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

STING Agonist-8: A Technical Guide to cGAS-STING Pathway Activation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a representative STING (Stimulator of Interferon Genes) agonist, herein referred to as STING agonist-8, and its role in the activation of the cGAS-STING signaling pathway. This document is intended for researchers, scientists, and professionals involved in drug development and immunotherapy.

Introduction to the cGAS-STING Pathway

The cyclic GMP-AMP synthase (cGAS)-STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a danger signal that can originate from pathogens or damaged host cells.[1][2][3] Activation of this pathway leads to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, which orchestrate a robust immune response against infections and cancer.[2][4]

Upon binding to cytosolic double-stranded DNA (dsDNA), cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, an endoplasmic reticulum (ER)-resident transmembrane protein. This binding event triggers a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons and other inflammatory genes.

This compound: Mechanism of Action

This compound is a synthetic small molecule designed to directly bind to and activate the STING protein, mimicking the action of the natural ligand cGAMP. By directly targeting STING, this agonist bypasses the need for upstream cGAS activation, initiating the downstream signaling cascade that leads to the production of type I interferons and the subsequent activation of an anti-tumor immune response. The activation of STING by agonists has been shown to be a promising strategy in cancer immunotherapy, converting immunologically "cold" tumors into "hot" tumors that are more susceptible to immune-mediated killing.

Below is a diagram illustrating the activation of the cGAS-STING pathway and the point of intervention for this compound.

Quantitative Analysis of STING Agonist Activity

The potency of STING agonists is typically characterized by their half-maximal effective concentration (EC50) in cell-based assays that measure downstream readouts of STING activation, such as interferon-β (IFN-β) secretion or the activity of an interferon-stimulated response element (ISRE) reporter. The binding affinity to the STING protein is determined by the equilibrium dissociation constant (Kd).

Below is a summary of representative quantitative data for various STING agonists.

| Compound | Assay Type | Cell Line | Readout | EC50 | Reference |

| 2',3'-cGAMP | IFN-β Secretion | Human PBMCs | ELISA | ~70 µM | |

| 2',3'-cGAMP | IFN-β Secretion | THP-1 | ELISA | 124 µM | |

| diABZI-amine | IRF Reporter | THP1-Dual | Luciferase | 0.144 ± 0.149 nM | |

| diABZI-V/C-DBCO | IRF Reporter | THP1-Dual | Luciferase | 1.47 ± 1.99 nM |

| Compound | STING Variant | Method | Kd | Reference |

| 2'3'-cGAMP | Wild Type (R232) | ITC, SPR | 3.79 nM - 9.23 nM | |

| c-di-GMP | Wild Type | ITC | 2.4 µM - 5 µM |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of STING agonist activity. The following sections outline common experimental protocols.

Cell-Based Reporter Assay for STING Activation

This assay quantitatively measures the activation of the STING pathway by detecting the expression of a reporter gene, such as luciferase, under the control of an IRF-inducible promoter.

Materials:

-

THP1-Dual™ ISG-Lucia/KI-hSTING-R232 cells (or similar reporter cell line)

-

STING agonist (e.g., this compound)

-

Cell culture medium (e.g., RPMI 1640 with 10% FBS)

-

96-well plates

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Seed the reporter cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

-

Prepare serial dilutions of the STING agonist in cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the diluted agonist to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate at 37°C in a 5% CO2 incubator for 6-24 hours.

-

After incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence using a microplate reader.

-

Calculate the EC50 value by plotting the luminescence signal against the logarithm of the agonist concentration and fitting the data to a four-parameter logistic curve.

Cytokine Release Assay

This assay measures the production and secretion of cytokines, such as IFN-β, into the cell culture supernatant following stimulation with a STING agonist.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or THP-1 cells

-

STING agonist

-

Cell culture medium

-

96-well plates

-

ELISA kit for the target cytokine (e.g., human IFN-β)

-

Microplate reader

Protocol:

-

Plate freshly isolated human PBMCs or THP-1 cells in a 96-well plate.

-

Treat the cells with a range of concentrations of the STING agonist.

-

Incubate the cells for 24 hours at 37°C with 5% CO2.

-

Harvest the cell culture supernatants.

-

Analyze the concentration of the secreted cytokine (e.g., IFN-β) in the supernatants using a conventional sandwich ELISA kit according to the manufacturer's protocol.

-

Determine the EC50 value from the dose-response curve.

STING Binding Assay (Filter-Binding Assay)

This biophysical assay measures the binding affinity of a compound to the STING protein.

Materials:

-

Purified recombinant STING protein (e.g., 6xHis-SUMO STING aa140-379)

-

Tritiated 2',3'-cGAMP ([³H]-cGAMP)

-

Test compound (this compound)

-

Filter plates (e.g., 96-well glass fiber)

-

Scintillation fluid

-

Scintillation counter

Protocol:

-

In a 96-well plate, incubate a fixed concentration of purified STING protein (e.g., 250 nM) and [³H]-cGAMP (e.g., 25 nM) with varying concentrations of the test compound in a suitable buffer (e.g., PBS) for 1 hour at room temperature.

-

Transfer the mixture to a filter plate that retains protein-ligand complexes but allows unbound ligand to pass through.

-

Wash the filter plate to remove non-specifically bound radioligand.

-

Add scintillation fluid to each well and count the radioactivity retained on the filter using a scintillation counter.

-

The amount of bound [³H]-cGAMP is inversely proportional to the binding of the test compound. Calculate the Ki or IC50 value from the competition binding curve.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the characterization of a novel STING agonist.

Conclusion

This compound represents a promising class of immunotherapeutic agents with the potential to activate the cGAS-STING pathway and induce a potent anti-tumor immune response. The experimental protocols and workflows detailed in this guide provide a framework for the robust characterization of novel STING agonists. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of these compounds in various cancer types.

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | The activation of cGAS-STING pathway offers novel therapeutic opportunities in cancers [frontiersin.org]

- 3. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

Downstream Signaling of STING Agonists: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent anti-pathogen and anti-tumor response. Pharmacological activation of STING using synthetic agonists has emerged as a promising strategy in cancer immunotherapy, capable of transforming immunologically "cold" tumors into "hot," T-cell-inflamed microenvironments. This document provides an in-depth technical overview of the downstream signaling events initiated by STING agonists, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core mechanisms.

The STING Signaling Cascade

The canonical cGAS-STING pathway is initiated when cyclic GMP-AMP synthase (cGAS) binds to cytosolic double-stranded DNA (dsDNA), leading to the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP).[1][2] Synthetic STING agonists bypass the need for cGAS activation by directly binding to and activating the STING protein, which resides on the endoplasmic reticulum (ER) membrane in its inactive state.[3][4]

Upon agonist binding, STING undergoes a conformational change, leading to its oligomerization and translocation from the ER, through the Golgi apparatus, to perinuclear vesicles.[3] This trafficking is essential for the recruitment and activation of downstream signaling components.

The primary signaling hub downstream of STING is TANK-binding kinase 1 (TBK1). Activated STING recruits TBK1, which then phosphorylates both itself and the C-terminal tail of STING. This phosphorylation creates a scaffold for the recruitment and activation of two key transcription factors: Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor kappa-B (NF-κB).

IRF3-Mediated Type I Interferon Production

The phosphorylated C-terminal tail of STING serves as a docking site for IRF3. TBK1, now in close proximity, phosphorylates the recruited IRF3. This leads to IRF3 dimerization and its subsequent translocation into the nucleus, where it binds to Interferon-Stimulated Response Elements (ISREs) in the promoters of target genes. The primary outcome of IRF3 activation is the robust transcription of Type I interferons (IFN-α and IFN-β).

NF-κB-Mediated Pro-inflammatory Cytokine Production

In addition to activating IRF3, the STING-TBK1 signaling complex can also activate the IκB kinase (IKK) complex. IKK activation leads to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα), releasing the NF-κB transcription factor to translocate into the nucleus. Nuclear NF-κB drives the expression of a wide array of pro-inflammatory cytokines and chemokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and chemokines like CXCL10 and CCL5. This NF-κB signaling often occurs with delayed kinetics compared to IRF3 activation and is crucial for mounting a comprehensive inflammatory response.

Quantitative Effects of STING Agonist Activation

The activation of the STING pathway results in measurable changes in cytokine production and immune cell populations.

Cytokine and Chemokine Induction

STING agonists induce a broad spectrum of pro-inflammatory cytokines and chemokines that are critical for recruiting and activating various immune cells in the tumor microenvironment. In preclinical mouse models, intratumoral administration of STING agonists leads to a significant elevation of key cytokines in both the tumor and peripheral circulation.

Table 1: Cytokine Levels Following STING Agonist Treatment in Tumor-Bearing Mice

| Cytokine/Chemokine | Fold Increase vs. Vehicle | Time Point | Animal Model | Reference |

|---|---|---|---|---|

| IFN-β | Significantly elevated | 4 hours | MC38 | |

| TNF-α | Significantly elevated | 4 hours | MC38 | |

| IL-6 | Significantly elevated | 4 hours | MC38 | |

| CXCL10 | Significantly elevated | Day 1, 8, 28 | ID8-Trp53-/- | |

| CCL5 | Significantly elevated | Day 1, 8, 28 | ID8-Trp53-/- | |

| CXCL9 | Significantly elevated | Day 1, 8, 28 | ID8-Trp53-/- |

| IFN-γ | Significantly elevated | Day 1, 8, 28 | ID8-Trp53-/- | |

Note: "Significantly elevated" indicates a statistically significant increase reported in the study, though exact fold-change values were not always provided in the source text.

Modulation of Immune Cell Populations

The cytokine milieu created by STING activation orchestrates a profound shift in the tumor immune landscape, characterized by the influx and activation of effector immune cells.

Table 2: Immune Cell Population Changes Following STING Agonist Treatment

| Cell Type | Change | Location | Key Mediators | Reference |

|---|---|---|---|---|

| CD8+ T Cells | Increased infiltration & activation | Tumor, Lymph Nodes | Type I IFN, CXCL9/10 | |

| Dendritic Cells (DCs) | Maturation & Activation (↑CD86) | Tumor, Lymph Nodes | Type I IFN | |

| Natural Killer (NK) Cells | Activation | Tumor | - | |

| CD14+ Monocytes | Depletion via apoptosis | Peripheral Blood | Type I IFN, TNF-α | |

| FOXP3+ Treg Cells | Decreased infiltration | Tumor | IFN Signaling |

| Myeloid-Derived Suppressor Cells (MDSCs) | Increased Influx | Tumor | - | |

Key Experimental Protocols

Reproducing and building upon findings in STING agonist research requires standardized methodologies. Below are summaries of common protocols cited in the literature.

In Vivo Murine Tumor Models

-

Cell Lines and Implantation: Syngeneic tumor models are commonly used, such as MC38 colorectal adenocarcinoma or B16-F10 melanoma cells implanted subcutaneously into the flank of C57BL/6 mice. For breast cancer models, 4T1 cells are injected into the mammary fat pad.

-

Treatment Administration: STING agonists are typically administered via intratumoral (i.t.) injection once tumors reach a palpable size (e.g., ~80-100 mm³). Dosing can range from 4 µg to 100 µg per mouse for compounds like MSA-1 or 15-30 mg/kg for other small molecules.

-

Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. Animal survival is monitored as a primary endpoint.

Immune Cell Analysis by Flow Cytometry

-

Sample Preparation: Tumors and draining lymph nodes are harvested at specified time points post-treatment. Tissues are mechanically and enzymatically dissociated into single-cell suspensions. Immune cells can be enriched using density gradients (e.g., Percoll).

-

Staining: Cells are stained with fluorescently labeled monoclonal antibodies against cell surface and intracellular markers. A typical panel for T cell analysis might include antibodies against CD45 (pan-leukocyte), CD3 (T cells), CD8 (cytotoxic T cells), and exhaustion markers like PD-1 and LAG-3. For myeloid cells, markers include CD11b and Ly6C.

-

Data Acquisition and Analysis: Data is acquired on a multi-color flow cytometer (e.g., BD LSRFortessa) and analyzed using software like FlowJo to quantify the frequency and activation state of different immune cell populations.

Cytokine Measurement

-

Sample Collection: Plasma is collected from peripheral blood, or tumor lysates are prepared from harvested tumor tissue at various time points after agonist administration.

-

Assay Method: Cytokine and chemokine concentrations are quantified using multiplex immunoassays (e.g., Luminex-based panels) or standard Enzyme-Linked Immunosorbent Assays (ELISA) for specific analytes like IFN-β.

Western Blot for Pathway Activation

-

Cell Lysates: Cells (e.g., tumor cells, immune cells) are treated with the STING agonist for various time points (e.g., 1 hour). Cells are then lysed to extract total protein.

-

Electrophoresis and Transfer: Protein lysates are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunodetection: Membranes are probed with primary antibodies specific for phosphorylated forms of key signaling proteins (p-STING, p-TBK1, p-IRF3, p-STAT1) and total protein controls. Detection is achieved using horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate.

Conclusion and Future Directions

STING agonists drive a powerful, multi-faceted anti-tumor immune response by activating the IRF3 and NF-κB pathways, leading to the production of Type I interferons and a broad range of pro-inflammatory cytokines. This signaling cascade remodels the tumor microenvironment, promoting the recruitment and activation of cytotoxic CD8+ T cells and other effector immune cells. While current agonists show significant promise, particularly in preclinical models, key challenges remain, including optimizing delivery methods to maximize tumor-specific activation while minimizing systemic toxicity. Future research will likely focus on developing novel delivery systems, such as antibody-drug conjugates or nanoparticles, and exploring rational combinations with other immunotherapies like checkpoint inhibitors to further enhance clinical efficacy.

References

- 1. Identification of a Novel Small Molecule STING Agonist Reshaping the Immunomicroenvironment of Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unlocking the therapeutic potential of the STING signaling pathway in anti-tumor treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. STING pathway agonism as a cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. williamscancerinstitute.com [williamscancerinstitute.com]

STING Agonist-8: A Technical Guide to Type I Interferon Induction

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of STING agonist-8, a potent activator of the Stimulator of Interferon Genes (STING) pathway, and its role in the induction of type I interferons. This document details the underlying signaling mechanisms, quantitative efficacy data, and detailed experimental protocols for the characterization of this and similar molecules.

Introduction to the cGAS-STING Pathway and Type I Interferon Induction

The cyclic GMP-AMP synthase (cGAS)-STING signaling pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage. Upon binding to double-stranded DNA (dsDNA), cGAS synthesizes the second messenger 2'3'-cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, an endoplasmic reticulum (ER)-resident transmembrane protein. This binding event triggers a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus. In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1). Activated TBK1, in turn, phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons, most notably IFN-β, as well as other inflammatory cytokines and chemokines. These secreted interferons then act in an autocrine and paracrine manner to establish an antiviral state and modulate a broader immune response. Pharmacological activation of the STING pathway with small molecule agonists represents a promising therapeutic strategy for cancer immunotherapy and vaccine adjuvantation.

Quantitative Efficacy of this compound

This compound is a potent, non-cyclic dinucleotide (non-CDN) small molecule activator of the human STING pathway. The following table summarizes the key quantitative data for the in vitro activity of this compound.

| Parameter | Cell Line | Value | Reference |

| EC50 | THP1-Dual™ KI-hSTING-R232 | 27 nM | [1] |

Note: Further quantitative data on the fold induction of type I interferons (e.g., IFN-β) and other cytokines by this compound at various concentrations are not publicly available at the time of this writing. Researchers are encouraged to perform the assays detailed in Section 4 to generate these data for their specific experimental systems.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the STING signaling pathway and a typical experimental workflow for characterizing a STING agonist.

Caption: The cGAS-STING signaling pathway leading to the production of Type I Interferon.

Caption: A typical workflow for the in vitro characterization of a STING agonist.

Detailed Experimental Protocols

The following protocols are provided as a guide for the characterization of this compound and are based on standard methodologies for assessing STING pathway activation.

Cell Culture

-

Cell Line: THP1-Dual™ KI-hSTING-R232 (InvivoGen, cat. no. thpd-r232). These cells are derived from the human THP-1 monocytic cell line and are engineered to express a knockout of the endogenous STING gene and a knock-in of the common R232 variant of human STING. They also contain two reporter genes: a secreted luciferase (Lucia) under the control of an ISG54 promoter (responsive to the IRF pathway) and a secreted embryonic alkaline phosphatase (SEAP) under the control of an NF-κB-inducible promoter.

-

Growth Medium: RPMI 1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 2 mM L-glutamine, 25 mM HEPES, 100 µg/ml Normocin™, and 1% Penicillin-Streptomycin.

-

Selection Antibiotics: 10 µg/ml Blasticidin and 100 µg/ml Zeocin™.

-

Culture Conditions: Maintain cells at a density between 0.5 x 10⁶ and 2 x 10⁶ cells/mL in a humidified incubator at 37°C with 5% CO₂.

Experiment 1: Determination of EC50 using an ISG Reporter Assay

This assay measures the activity of the Interferon-Stimulated Gene (ISG) promoter-driven luciferase reporter in THP1-Dual™ KI-hSTING-R232 cells.

-

Materials:

-

THP1-Dual™ KI-hSTING-R232 cells

-

Complete growth medium (without selection antibiotics)

-

This compound (stock solution in DMSO)

-

QUANTI-Luc™ reagent (InvivoGen)

-

96-well white, flat-bottom microplates

-

Luminometer

-

-

Procedure:

-

The day before the experiment, seed the THP1-Dual™ cells at a density of 1 x 10⁶ cells/mL in complete growth medium without selection antibiotics.

-

On the day of the experiment, prepare serial dilutions of this compound in complete growth medium. A typical concentration range would be from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest agonist concentration.

-

Plate 180 µL of the cell suspension (at 1 x 10⁶ cells/mL) into each well of a 96-well plate.

-

Add 20 µL of the diluted this compound or vehicle control to the respective wells.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.

-

Following incubation, prepare the QUANTI-Luc™ reagent according to the manufacturer's instructions.

-

Transfer 20 µL of the cell culture supernatant from each well to a white 96-well plate.

-

Add 50 µL of the prepared QUANTI-Luc™ reagent to each well.

-

Read the luminescence immediately on a luminometer.

-

-

Data Analysis:

-

Plot the luminescence values against the logarithm of the this compound concentration.

-

Perform a non-linear regression analysis using a four-parameter logistic model to determine the EC50 value.

-

Experiment 2: Quantification of Secreted IFN-β by ELISA

This protocol describes the measurement of IFN-β protein secreted into the cell culture supernatant following treatment with this compound.

-

Materials:

-

THP1-Dual™ KI-hSTING-R232 cells

-

Complete growth medium (without selection antibiotics)

-

This compound

-

Human IFN-β ELISA kit (e.g., from PBL Assay Science or R&D Systems)

-

96-well microplate reader

-

-

Procedure:

-

Follow steps 1-5 from the reporter assay protocol (Section 4.2).

-

After the 24-hour incubation, centrifuge the 96-well plate at 300 x g for 5 minutes to pellet the cells.

-

Carefully collect the supernatant for analysis.

-

Perform the ELISA for human IFN-β according to the manufacturer's protocol. This will typically involve coating a plate with a capture antibody, adding the cell culture supernatants and standards, adding a detection antibody, followed by a substrate, and finally stopping the reaction.

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using the recombinant human IFN-β standards provided in the kit.

-

Calculate the concentration of IFN-β in each sample by interpolating from the standard curve.

-

Plot the IFN-β concentration against the this compound concentration to visualize the dose-response relationship.

-

Experiment 3: Measurement of IFN-β mRNA Expression by RT-qPCR

This protocol details the quantification of IFN-β mRNA levels in cells treated with this compound.

-

Materials:

-

THP1-Dual™ KI-hSTING-R232 cells

-

Complete growth medium (without selection antibiotics)

-

This compound

-

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

-

cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad)

-

qPCR master mix (e.g., SsoAdvanced™ Universal SYBR® Green Supermix, Bio-Rad)

-

Primers for human IFN-β and a housekeeping gene (e.g., GAPDH or ACTB)

-

qPCR instrument

-

-

Procedure:

-

Seed THP1-Dual™ cells in a 24-well plate at a density of 1 x 10⁶ cells/mL.

-

Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control for 6 hours at 37°C in a 5% CO₂ incubator.

-

After incubation, harvest the cells and extract total RNA using an RNA extraction kit according to the manufacturer's instructions.

-

Quantify the RNA concentration and assess its purity (e.g., using a NanoDrop spectrophotometer).

-

Synthesize cDNA from an equal amount of RNA from each sample using a cDNA synthesis kit.

-

Set up the qPCR reactions in triplicate for each sample and primer set (IFN-β and housekeeping gene).

-

Run the qPCR program on a real-time PCR instrument.

-

-

Data Analysis:

-

Calculate the ΔCt for each sample by subtracting the Ct value of the housekeeping gene from the Ct value of the IFN-β gene.

-

Calculate the ΔΔCt by subtracting the ΔCt of the vehicle control from the ΔCt of each treated sample.

-

The fold change in IFN-β mRNA expression relative to the control is calculated as 2-ΔΔCt.

-

Plot the fold change against the this compound concentration.

-

Conclusion

This compound is a potent activator of the STING pathway, leading to the induction of type I interferons. The experimental protocols provided in this guide offer a robust framework for researchers to further characterize the biological activity of this and other STING agonists. The ability to quantify the induction of IFN-β and other downstream effectors is crucial for the preclinical development of these promising immunomodulatory agents. Further studies are warranted to fully elucidate the therapeutic potential of this compound in various disease models.

References

In-Depth Technical Guide: Discovery and Synthesis of STING Agonist-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and synthesis of STING (Stimulator of Interferon Genes) agonist-8, a potent modulator of the innate immune system. This document details the compound's biological activity, outlines relevant experimental protocols, and presents the underlying signaling pathways.

Introduction to STING and its Agonists

The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which is a key indicator of viral or bacterial infection, as well as cellular damage and cancer. Activation of STING triggers a cascade of signaling events leading to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines. This, in turn, stimulates a robust anti-tumor and anti-pathogen immune response.

STING agonists are molecules that activate this pathway and have emerged as a promising class of therapeutics, particularly in the field of immuno-oncology. They can convert immunologically "cold" tumors, which are poorly infiltrated by immune cells, into "hot" tumors that are responsive to immune checkpoint inhibitors.

Discovery of STING Agonist-8

This compound (also referred to as compound 5-AB) is a potent, non-cyclic dinucleotide small molecule agonist of the STING protein. Its discovery was disclosed in the patent WO2021239068A1, which describes a series of heterocyclic compounds as STING modulators[1].

Biological Activity

The primary quantitative data available for this compound is its half-maximal effective concentration (EC50).

| Compound | Cell Line | Assay | EC50 (nM) | Reference |

| This compound | THP1-Dual™ KI-hSTING-R232 | IRF-inducible luciferase reporter | 27 | [2][3] |

This data indicates that this compound is a highly potent activator of the human STING protein, specifically the common R232 variant.

Synthesis of this compound

While the full, detailed synthesis protocol for this compound is proprietary and contained within patent literature, the general approach involves the synthesis of heterocyclic core structures followed by various modifications to optimize activity. The patent WO2021239068A1 describes the general synthetic routes for this class of compounds[1]. Researchers interested in the specific synthesis of this compound should refer to "compound 5-AB" within this patent document.

Signaling Pathway

The activation of the STING pathway by an agonist like this compound initiates a well-defined signaling cascade.

Upon binding of this compound, the STING protein undergoes a conformational change, leading to its activation. This triggers the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 forms dimers, translocates to the nucleus, and induces the transcription of genes for type I interferons and other pro-inflammatory cytokines, initiating an anti-tumor immune response.

Experimental Protocols

THP1-Dual™ KI-hSTING-R232 Reporter Assay

This assay is crucial for quantifying the activity of STING agonists. It utilizes a human monocytic cell line (THP-1) that has been genetically engineered to express the human STING R232 variant and contains two reporter genes: an IRF-inducible secreted luciferase and an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP).

Objective: To determine the EC50 of this compound.

Materials:

-

THP1-Dual™ KI-hSTING-R232 cells (InvivoGen)[4]

-

Test compound (this compound)

-

Positive control (e.g., 2'3'-cGAMP)

-

Cell culture medium (RPMI 1640, 10% FBS, etc.)

-

Luciferase detection reagent (e.g., QUANTI-Luc™)

-

96-well plates

-

Luminometer

Protocol:

-

Cell Preparation: Culture THP1-Dual™ KI-hSTING-R232 cells according to the supplier's recommendations. On the day of the experiment, harvest and resuspend the cells in fresh, pre-warmed culture medium to the appropriate density.

-

Compound Preparation: Prepare a serial dilution of this compound in culture medium.

-

Assay Setup:

-

Add 20 µL of each compound dilution to the wells of a 96-well plate.

-

Add 180 µL of the cell suspension to each well.

-

Include wells with a positive control and a vehicle control (medium only).

-

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

-

Measurement:

-

After incubation, take 20 µL of the cell supernatant and transfer it to a white 96-well plate.

-

Add 50 µL of the luciferase detection reagent to each well.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Plot the luminescence values against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic curve to determine the EC50 value.

-

Experimental Workflow

The general workflow for the discovery and initial characterization of a novel STING agonist like this compound is depicted below.

Conclusion

This compound is a potent small molecule activator of the STING pathway with promising therapeutic potential. The data presented in this guide, derived from publicly available information, highlights its discovery and initial characterization. Further research and development will be necessary to fully elucidate its therapeutic utility in various disease contexts, particularly in oncology. This technical guide serves as a foundational resource for researchers and professionals in the field of drug discovery and immunology.

References

Core Topic: STING Agonist-8 and its Interaction with STING Protein

An in-depth analysis of the interaction between STING agonist-8 and the STING (Stimulator of Interferon Genes) protein is crucial for researchers in immunology and oncology. This document provides a technical overview of the available binding and activity data, relevant experimental methodologies, and the signaling pathway context.

This compound, also identified as compound 5-AB in patent literature, is a potent, non-nucleotide small molecule activator of the STING pathway.[1][2][3][4][5] Activation of STING is a key therapeutic strategy for enhancing innate immune responses, particularly in the context of cancer immunotherapy.

Quantitative Activity Data

Direct binding affinity data for this compound, such as the equilibrium dissociation constant (Kd), is not prominently available in public-domain scientific literature. However, its functional potency has been quantified by its half-maximal effective concentration (EC50). This value represents the concentration of the agonist required to elicit 50% of the maximum biological response in a cell-based assay.

| Compound | Parameter | Value | Cell Line / System | Reference |

| This compound | EC50 | 27 nM | THP1-Dual™ KI-hSTING-R232 Cells | MedChemExpress |

This EC50 value indicates that this compound is a highly potent activator of the human STING pathway in a cellular context.

STING Signaling Pathway

The cGAS-STING pathway is a fundamental component of the innate immune system that detects cytosolic DNA, a signal of pathogen infection or cellular damage. Upon activation, STING orchestrates a signaling cascade that culminates in the production of type I interferons (IFNs) and other pro-inflammatory cytokines.

The process begins when cyclic GMP-AMP synthase (cGAS) binds to cytosolic double-stranded DNA (dsDNA). This binding event activates cGAS to synthesize the second messenger cyclic GMP-AMP (2'3'-cGAMP). 2'3'-cGAMP then binds to STING, which is an endoplasmic reticulum (ER) resident protein. Ligand binding induces a significant conformational change in the STING dimer, leading to its activation and translocation from the ER through the Golgi apparatus to perinuclear vesicles.

During this trafficking, STING recruits and activates TANK-binding kinase 1 (TBK1). TBK1 subsequently phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes for type I interferons, such as IFN-β. Concurrently, STING activation can also lead to the activation of the NF-κB pathway, promoting the expression of a broader range of inflammatory cytokines.

Experimental Protocols

Protocol 1: Cell-Based STING Activation Assay (EC50 Determination)

This protocol describes a general method for determining the potency of a STING agonist using a reporter cell line, such as THP1-Dual™ KI-hSTING-R232. These cells are engineered to express a reporter gene (e.g., Lucia luciferase) under the control of an IRF-inducible promoter.

Objective: To measure the concentration-dependent activation of the STING pathway by an agonist and calculate its EC50 value.

Methodology:

-

Cell Culture: Culture THP1-Dual™ reporter cells according to the supplier's recommendations until they reach the desired density.

-

Cell Plating: Seed the cells into a 96-well plate at a density of approximately 100,000 cells per well and incubate.

-

Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. A typical concentration range might be from 1 pM to 10 µM. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 2'3'-cGAMP).

-

Cell Treatment: Add the diluted agonist solutions to the wells containing the cells. Incubate the plate for a standard period, typically 18-24 hours, to allow for STING activation and reporter gene expression.

-

Reporter Assay:

-

After incubation, transfer a small volume of the cell culture supernatant to a white, opaque 96-well plate.

-

Add the luciferase substrate solution to each well according to the manufacturer's protocol.

-

Immediately measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the background luminescence (vehicle control) from all readings.

-

Normalize the data to the maximum response observed with the positive control.

-

Plot the normalized response against the logarithm of the agonist concentration.

-

Fit the data to a four-parameter logistic (sigmoidal) curve to determine the EC50 value.

-

Protocol 2: Surface Plasmon Resonance (SPR) for Direct Binding Analysis

While specific SPR data for this compound is not publicly available, this protocol outlines a standard procedure for measuring the direct binding affinity (Kd) of a small molecule agonist to purified STING protein.

Objective: To quantify the binding kinetics (association and dissociation rates) and affinity (Kd) of an agonist to the STING protein.

Methodology:

-

Protein Immobilization:

-

Covalently immobilize purified, soluble human STING protein (C-terminal domain, residues ~140-379) onto a sensor chip surface (e.g., a CM5 chip) using standard amine coupling chemistry.

-

A reference flow cell should be prepared similarly but without the protein to allow for background signal subtraction.

-

-

Analyte Preparation: Prepare precise serial dilutions of the STING agonist in a suitable running buffer (e.g., PBS with 0.05% Tween-20).

-

Binding Measurement:

-

Inject the prepared agonist solutions over the sensor chip surface at a constant flow rate. Start with the lowest concentration and proceed to the highest.

-

Monitor the change in the refractive index in real-time, which is proportional to the mass of agonist binding to the immobilized STING protein. This generates a sensorgram.

-

Each injection cycle consists of an association phase (agonist flowing over the chip) followed by a dissociation phase (running buffer flowing over the chip).

-

-

Chip Regeneration: Between different analyte injections, inject a regeneration solution (e.g., a high salt buffer or a brief pH shift) to remove all bound agonist from the STING protein, returning the signal to baseline.

-

Data Analysis:

-

Subtract the signal from the reference flow cell from the signal from the active flow cell.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

-

This analysis will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka). A lower Kd value signifies a higher binding affinity.

-

References

Cellular Targets of STING Agonist-8: A Technical Guide

Abstract: The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA and initiates a potent anti-pathogen and anti-tumor response. Pharmacological activation of STING using synthetic agonists has emerged as a promising strategy in cancer immunotherapy. This technical guide provides an in-depth overview of the cellular targets and mechanism of action of STING agonists, with a focus on a representative compound designated "STING agonist-8". This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource including quantitative data, detailed experimental protocols, and visual diagrams of the core signaling pathways and workflows.

Disclaimer: "this compound" is a representative name used in this document for illustrative purposes. The data and protocols presented herein are synthesized from publicly available information on well-characterized synthetic STING agonists, such as cyclic dinucleotides (e.g., ADU-S100/MIW815) and non-cyclic dinucleotide agonists (e.g., diABZI).

Core Cellular Target: The STING Protein

The primary cellular target of this compound is the Stimulator of Interferon Genes (STING) protein, also known as TMEM173, ERIS, MPYS, or MITA. STING is a transmembrane protein primarily localized to the endoplasmic reticulum (ER) in resting cells[1]. It functions as a central adaptor protein that connects the sensing of cytosolic DNA to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines[1][2].

Upon binding of a STING agonist, the STING protein undergoes a conformational change, leading to its dimerization and translocation from the ER to the Golgi apparatus[1]. This translocation is a critical step for the recruitment and activation of downstream signaling molecules.

The STING Signaling Pathway

Activation of the STING pathway by an agonist like this compound initiates a well-defined signaling cascade, leading to a robust innate immune response.

Caption: The cGAS-STING Signaling Pathway.

The key steps are:

-

Activation: this compound directly binds to the STING protein on the ER membrane. This mimics the action of the natural STING ligand, 2'3'-cyclic GMP-AMP (cGAMP), which is produced by the enzyme cGAS upon sensing cytosolic double-stranded DNA (dsDNA)[3].

-

Translocation and Kinase Recruitment: Ligand binding induces STING dimerization and its trafficking from the ER to the Golgi apparatus. In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1) and IκB kinase (IKK).

-

Transcription Factor Activation:

-

TBK1 phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3) . Phosphorylated IRF3 dimerizes and translocates to the nucleus.

-

IKK phosphorylates inhibitors of Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) , leading to the activation and nuclear translocation of NF-κB.

-

-

Gene Expression: In the nucleus, p-IRF3 and NF-κB drive the transcription of genes encoding type I interferons (e.g., IFN-β) and pro-inflammatory cytokines (e.g., TNF-α, IL-6), respectively.

Cellular Targets and Immunological Consequences

The cytokines produced following STING activation orchestrate a broad anti-tumor immune response by acting on various immune cells within the tumor microenvironment.

Antigen-Presenting Cells (APCs)

Dendritic cells (DCs) are a primary target of STING agonists. The type I interferons produced upon STING activation are crucial for the maturation and activation of DCs. Activated DCs exhibit:

-

Upregulation of co-stimulatory molecules: CD80, CD86, and CD40 expression is increased, which is essential for priming naïve T cells.

-

Enhanced antigen presentation: DCs increase their capacity to process and present tumor-associated antigens to T cells.

-

Migration: Mature DCs migrate to draining lymph nodes to prime antigen-specific CD8+ T cells.

T Cells

STING activation indirectly promotes the function of cytotoxic CD8+ T cells, which are the primary effectors of anti-tumor immunity. This is achieved through:

-

Enhanced cross-priming: Activated DCs effectively prime and activate tumor-specific CD8+ T cells in the lymph nodes.

-

T cell recruitment: The production of chemokines, such as CXCL9 and CXCL10, by STING-activated cells attracts activated T cells to the tumor site.

Natural Killer (NK) Cells

Type I IFNs produced via STING activation can also stimulate the cytotoxic activity of NK cells, contributing to the direct killing of tumor cells.

Tumor Cells

Direct activation of the STING pathway within tumor cells can lead to apoptosis and the release of tumor antigens, further fueling the anti-tumor immune response.

Quantitative Data

The following tables summarize representative quantitative data for the effects of STING agonists on various cellular targets.

Table 1: In Vitro Potency of STING Agonists

| STING Agonist | Cell Type | Assay | EC50 | Reference |

| diABZI | Human PBMCs | IFN-β Secretion | 130 nM | |

| cGAMP | Human PBMCs | IFN-β Secretion | >50 µM | |

| diABZI-amine | Murine Splenocytes | IFN-β Secretion | 0.17 µM | |

| ADU-S100 | Murine BMDCs | IFN-β Production | ~0.1 µg/mL |

Table 2: Effect of STING Agonists on Dendritic Cell Maturation

| STING Agonist | Cell Type | Marker | Fold Increase (MFI vs. Control) | Reference |

| ADU-S100 (5 µg/mL) | Murine BMDCs | CD40 | ~3-fold | |

| ADU-S100 (5 µg/mL) | Murine BMDCs | CD80 | ~4-fold | |

| ADU-S100 (5 µg/mL) | Murine BMDCs | CD86 | ~5-fold | |

| ADU-S100 | Murine CD11b+ CD11c+ DCs | CD40, CD80, CD86 | Significant upregulation |

Table 3: Cytokine Production Induced by STING Agonists

| STING Agonist | Cell Type / Model | Cytokine | Concentration / Fold Increase | Reference |

| Liposomal ADU-S100 (0.1 µg/mL) | Murine BMDCs | IFN-β | ~50-fold vs. free drug | |

| Liposomal ADU-S100 (0.1 µg/mL) | Murine BMDCs | TNF-α | ~33-fold vs. free drug | |

| diABZI | Mel526 tumor cells | IL-6 | Significant increase | |

| STING Agonist + Atezolizumab | Breast Cancer Mouse Model (Peripheral Blood) | TNF-α | Significantly higher than agonist alone | |

| STING Agonist + Atezolizumab | Breast Cancer Mouse Model (Peripheral Blood) | IFN-β | Significantly higher than vehicle |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the cellular targets and activity of this compound.

In Vitro Stimulation of Bone Marrow-Derived Dendritic Cells (BMDCs)

Caption: Workflow for in vitro stimulation of BMDCs.

-

Cell Culture: Murine bone marrow cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 20 ng/mL of granulocyte-macrophage colony-stimulating factor (GM-CSF) for 7-10 days to differentiate into BMDCs.

-

Stimulation: Differentiated BMDCs are plated at a density of 0.5 x 10^6 cells/mL in a 96-well plate. Cells are then treated with varying concentrations of this compound or a vehicle control for 6 to 24 hours.

-

Sample Collection: After incubation, the cell culture supernatant is collected for cytokine analysis by ELISA. The cells are harvested for analysis of surface marker expression by flow cytometry or for protein analysis by Western blot.

Quantification of Cytokine Production by ELISA

-

Plate Coating: An ELISA plate is coated with a capture antibody specific for the cytokine of interest (e.g., IFN-β, TNF-α).

-

Sample Addition: Cell culture supernatants and a standard curve of known cytokine concentrations are added to the wells and incubated.

-

Detection: A biotinylated detection antibody is added, followed by a streptavidin-HRP conjugate.

-

Substrate Reaction: A substrate solution (e.g., TMB) is added, and the colorimetric reaction is stopped with a stop solution.

-

Data Acquisition: The absorbance is read using a microplate reader at 450 nm. The concentration of the cytokine in the samples is determined by interpolating from the standard curve.

Analysis of DC Maturation by Flow Cytometry

-

Cell Staining: Harvested BMDCs are washed and stained with fluorescently-labeled antibodies against surface markers of interest, such as CD11c (a DC marker), and maturation markers CD40, CD80, and CD86. A viability dye is included to exclude dead cells.

-

Data Acquisition: Stained cells are analyzed on a flow cytometer.

-

Gating Strategy: Cells are first gated on live, single cells, followed by gating on the CD11c+ population. The expression levels of CD40, CD80, and CD86 on the CD11c+ cells are then quantified by measuring the mean fluorescence intensity (MFI).

Western Blot for STING Pathway Activation

-

Cell Lysis: Stimulated cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated and total forms of STING, TBK1, and IRF3.

-

Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.

Conclusion

This compound, as a representative of a promising class of immunomodulatory agents, exerts its therapeutic effects by directly targeting the STING protein. This initiates a signaling cascade that results in the production of type I interferons and pro-inflammatory cytokines, leading to the activation of a multi-faceted anti-tumor immune response. The primary cellular targets of the downstream effects of STING activation are antigen-presenting cells, particularly dendritic cells, which in turn orchestrate the activation and recruitment of cytotoxic T cells. The quantitative data and experimental protocols provided in this guide offer a framework for the continued investigation and development of STING agonists as potent cancer immunotherapies.

References

The Pharmacodynamics of STING Agonist-8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent anti-pathogen and anti-tumor response. Pharmacological activation of STING has emerged as a promising strategy in cancer immunotherapy. This technical guide provides an in-depth overview of the pharmacodynamics of a representative STING agonist, herein referred to as STING agonist-8. This document will detail its mechanism of action, downstream signaling cascades, and key pharmacodynamic effects observed in preclinical and clinical studies. Quantitative data from various studies are summarized, and detailed experimental protocols for assessing STING activation are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.

Introduction to STING Pathway and Agonism

The cGAS-STING pathway plays a pivotal role in linking innate and adaptive immunity.[1][2] Cytosolic double-stranded DNA (dsDNA), a hallmark of viral infection or cellular damage, is detected by cyclic GMP-AMP synthase (cGAS).[1][3] Upon binding dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn binds to and activates the STING protein located on the endoplasmic reticulum (ER).[1]

STING activation initiates a signaling cascade involving its translocation from the ER to the Golgi apparatus. This process facilitates the recruitment and activation of TANK-binding kinase 1 (TBK1), which then phosphorylates both itself and STING. Phosphorylated STING serves as a scaffold to recruit and activate interferon regulatory factor 3 (IRF3) and also activates the NF-κB signaling pathway. Nuclear translocation of activated IRF3 and NF-κB leads to the transcription of a host of pro-inflammatory genes, most notably type I interferons (IFN-α/β) and other cytokines and chemokines such as TNF-α, IL-6, CXCL9, and CXCL10.

This orchestrated immune response leads to the recruitment and activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs), ultimately fostering a robust anti-tumor microenvironment. STING agonists are pharmacological agents designed to mimic the action of cGAMP, thereby artificially activating this pathway for therapeutic benefit, particularly in oncology.

Mechanism of Action of this compound

This compound is a non-cyclic dinucleotide (non-CDN) small molecule designed for potent and specific activation of the human STING protein. Unlike endogenous ligands, its structure is optimized for improved drug-like properties, including stability and cellular permeability.

Target Engagement

Crystallographic studies have shown that this compound binds directly to the cGAMP-binding pocket on the STING dimer. This binding induces a conformational change in STING, causing a "closed-lid" conformation that is essential for its activation and subsequent oligomerization. The agonist interacts with the same key residues as the natural ligand 2',3'-cGAMP, ensuring competitive and high-affinity binding.

Downstream Signaling Pathway

Upon binding of this compound, the activated STING protein translocates from the ER through the Golgi to perinuclear vesicles. This trafficking is crucial for the recruitment and activation of TBK1. Activated TBK1 then phosphorylates IRF3, leading to its dimerization and translocation to the nucleus, where it drives the expression of type I interferons. Concurrently, the STING-TBK1 complex can also activate the IKK complex, leading to the activation of NF-κB and the expression of various pro-inflammatory cytokines.

Quantitative Pharmacodynamics

The pharmacodynamic effects of STING agonists have been quantified in numerous preclinical and clinical studies. The following tables summarize key quantitative data for representative STING agonists, serving as a proxy for the expected activity of this compound.

In Vitro Activity

The in vitro potency of STING agonists is typically assessed by measuring the induction of downstream signaling molecules or reporter gene expression in relevant cell lines.

| Parameter | Cell Line | Value | Reference Compound | Source |

| IFN-β Induction (EC50) | THP1-Dual™ Cells | 1.5 µM | SHR1032 | |

| TBK1 Phosphorylation | THP1 Cells | Increased vs. ADU-S100 | SHR1032 | |

| STING Binding (ΔTm) | Recombinant hSTING | +10.2 °C | SHR1032 |

In Vivo Cytokine Induction

Intratumoral or systemic administration of STING agonists leads to a rapid and transient increase in plasma cytokine levels.

| Cytokine | Time Point | Fold Increase (vs. baseline) | STING Agonist | Study Population | Source |

| IFN-α | < 10 hours | Transient Increase | E7766 | Human (Advanced Solid Tumors) | |

| IFN-β | < 10 hours | Transient Increase | E7766 | Human (Advanced Solid Tumors) | |

| TNF-α | < 10 hours | Transient Increase | E7766 | Human (Advanced Solid Tumors) | |

| IL-6 | < 10 hours | Transient Increase | E7766 | Human (Advanced Solid Tumors) | |

| IP-10 (CXCL10) | < 10 hours | Transient Increase | E7766 | Human (Advanced Solid Tumors) | |